molecular formula C19H23BrClN3O6 B1260726 Halofuginone lactate

Halofuginone lactate

Número de catálogo: B1260726
Peso molecular: 504.8 g/mol
Clave InChI: GATQERNJKZPJNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Halofuginone lactate is a complex organic compound with significant potential in various scientific fields. This compound, also known as Halofuginone, is a low molecular weight quinazolinone alkaloid. It has been studied for its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

The synthesis of 7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one involves several steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the bromine and chlorine atoms at specific positions on the aromatic ring. The piperidine moiety is then attached through a series of reactions involving oxidation and reduction steps. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Aplicaciones Científicas De Investigación

Treatment of Cryptosporidiosis in Calves

Halofuginone lactate is primarily recognized for its efficacy against Cryptosporidium parvum, a major cause of diarrhea in neonatal calves. Several studies have demonstrated its effectiveness:

  • Preventive Efficacy : In a controlled study, calves treated with this compound showed a significant reduction in the incidence of diarrhea and C. parvum shedding compared to placebo-treated groups. The odds of shedding among treated calves were 70% lower than those receiving placebo treatment .
  • Dosage and Administration : A recommended dosage of 0.1 mg/kg was administered for 7 days, significantly decreasing fecal oocyst counts and improving overall health outcomes in infected calves .
Treatment GroupMean Fecal ScoreMean Intensity of Diarrhea
HFL (1-7 days)0.69 ± 0.451.42 ± 0.31
Placebo (1-7 days)1.37 ± 0.571.64 ± 0.28

Efficacy Against Other Infections

This compound has also been evaluated for its role in treating other infections, such as East Coast fever in cattle. In field trials, recovery rates were observed in approximately 55% of cases treated with this compound, indicating its potential as a therapeutic agent against various parasitic infections .

Anti-Fibrotic Properties

This compound has demonstrated significant anti-fibrotic effects by inhibiting TGF-β signaling pathways, which are crucial in the development of fibrosis:

  • Mechanism of Action : It reduces Smad3 phosphorylation and increases the expression of Smad7, leading to decreased collagen production in various cell types including fibroblasts and smooth muscle cells .
  • Clinical Implications : This property makes this compound a candidate for treating fibrotic diseases such as liver fibrosis and pulmonary fibrosis.

Muscle Regeneration

Research indicates that this compound may promote muscle regeneration by modulating inflammatory responses and enhancing myoblast differentiation:

  • Muscular Dystrophy Models : Studies involving mouse models have shown that this compound can improve muscle function and reduce fibrosis associated with muscular dystrophies .

Ongoing Research

Current research is focusing on the broader implications of this compound beyond veterinary applications, particularly its potential use in human medicine for conditions like fibrotic diseases and muscle degeneration.

Case Studies

Several case studies illustrate the successful application of this compound in clinical settings:

  • A study involving calves on a dairy farm highlighted the significant delay in infection onset among those treated with this compound compared to untreated controls .
  • Another research project documented the drug's impact on reducing overall morbidity associated with cryptosporidiosis in calves, emphasizing its importance as both a preventive and therapeutic agent .

Mecanismo De Acción

The mechanism of action of 7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one involves its interaction with specific molecular targets. It inhibits the expression of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) genes, which are involved in tissue remodeling and fibrosis. By modulating these pathways, the compound can effectively suppress tumor progression and metastasis .

Comparación Con Compuestos Similares

Similar compounds to 7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one include other quinazolinone derivatives and halogenated aromatic compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example, other quinazolinone derivatives may not possess the same inhibitory effects on collagen and MMP-2 gene expression, highlighting the uniqueness of this compound .

Propiedades

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATQERNJKZPJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82186-71-8
Record name (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.